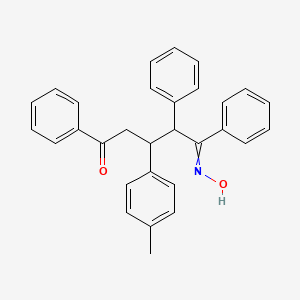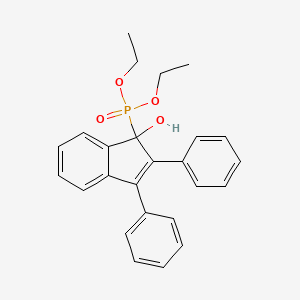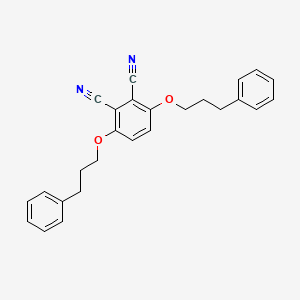
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is a chemical compound known for its unique structure and properties It is a derivative of 1,2-benzenedicarbonitrile, with two 3-phenylpropoxy groups attached at the 3 and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy groups can enhance binding affinity to specific proteins, leading to modulation of biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylpropoxy groups.
3,6-Dibutoxy-1,2-benzenedicarbonitrile: A similar compound with butoxy groups instead of phenylpropoxy groups.
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis(3-phenylpropoxy)- is unique due to the presence of the phenylpropoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These groups can enhance lipophilicity, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
116453-81-7 |
|---|---|
Fórmula molecular |
C26H24N2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3,6-bis(3-phenylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H24N2O2/c27-19-23-24(20-28)26(30-18-8-14-22-11-5-2-6-12-22)16-15-25(23)29-17-7-13-21-9-3-1-4-10-21/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
Clave InChI |
UXPLFPWOBQFNCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=C(C(=C(C=C2)OCCCC3=CC=CC=C3)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


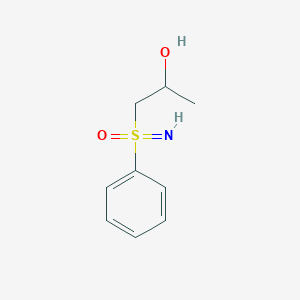
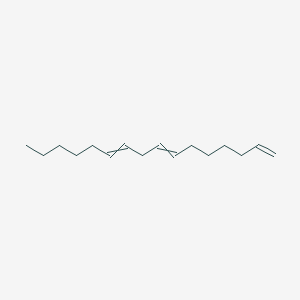

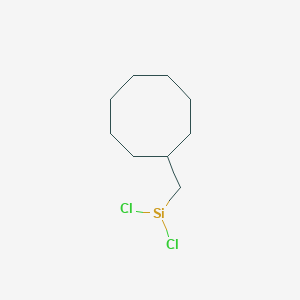
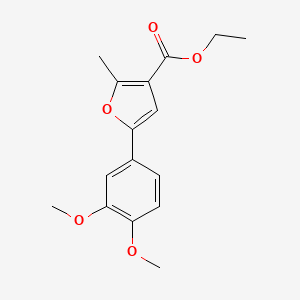
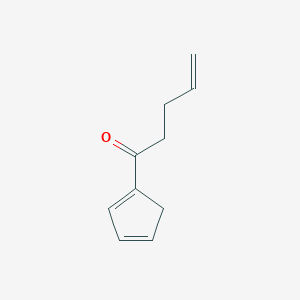

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
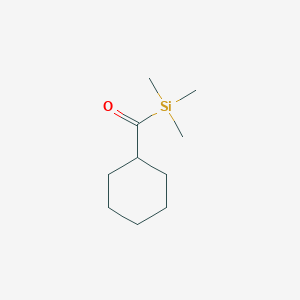
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
